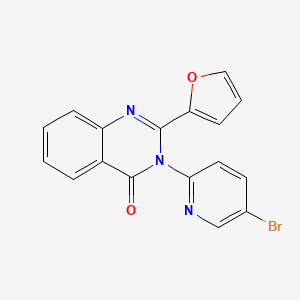

3-(5-bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for its wide range of biological activities. The quinazolinone nucleus is a significant scaffold in medicinal chemistry, associated with various pharmacological properties such as antiviral, antibacterial, and anticancer activities.

Synthesis Analysis

The synthesis of 3-(5-bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone derivatives involves condensation reactions and the use of specific catalysts under controlled conditions to ensure the desired substitution patterns. Studies have demonstrated the synthesis of quinazolinone derivatives through the reaction of substituted benzoxazinones with various reagents, showcasing the versatility of the quinazolinone core in chemical synthesis (Dinakaran et al., 2003).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is confirmed through spectroscopic methods such as IR, 1H-NMR, mass spectrometry, and sometimes X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its functional groups, essential for understanding its chemical behavior and biological activity.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including halogenation, alkylation, and cyclization, to introduce different functional groups or to form fused heterocyclic systems. These reactions expand the chemical diversity and potential biological applications of the quinazolinone core. The reactivity of specific atoms within the quinazolinone structure can be exploited to synthesize novel derivatives with enhanced or targeted biological activities.

Physical Properties Analysis

The physical properties of 3-(5-bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties influence the compound's bioavailability, stability, and formulation into dosage forms.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the quinazolinone derivatives. These properties are critical for the compound's interaction with biological targets, influencing its mechanism of action and pharmacological effects.

For a deeper exploration into the synthesis, structure, and properties of 3-(5-bromo-2-pyridinyl)-2-(2-furyl)-4(3H)-quinazolinone and related derivatives, the following references are recommended:

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Quinazolinone derivatives, including the one you're interested in, are synthesized through various chemical reactions that lead to the creation of new heterocyclic compounds with potential biological activities. For instance, Abdelhamid et al. (1992) discuss the facile synthesis of fused heterocycles, including quinazolinone derivatives, through reactions involving 2-bromobenzofurylglyoxal-2-arylhydrazones. This demonstrates the chemical versatility and the ability to generate diverse compounds for further evaluation in scientific research (Abdelhamid, S. S. Ghabrial, M. Y. Zaki, & Nazmy A. Ramadan, 1992).

Biological Evaluation

The biological evaluation of 2-pyridylquinazoline derivatives has shown that these compounds possess a range of activities, including anti-tumor and antimicrobial properties. Eweas et al. (2021) synthesized and biologically screened various 2-pyridyl [3H]-quinazolin-4-one derivatives, identifying compounds with selective antibacterial activity against Gram-positive bacteria, highlighting their potential as therapeutic agents (Eweas, A. F., Qasem Mahmoud Aref Abdallah, & Mohamed Elbadawy, 2021).

Anticancer Activity

Quinazolinone derivatives have also been explored for their anticancer activity. Joseph et al. (2010) synthesized novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. Some compounds exhibited promising anticancer activity, which was further confirmed in in vivo studies, suggesting these derivatives as potential candidates for anticancer drug development (Joseph, A., Aravinda Pai, Krishnapura Srinivasan, Tukaram Kedar, A. T. Thomas, E. Jessy, & Rajeev K. Singla, 2010).

Antimicrobial and Biofilm Inhibition

The antimicrobial activity and biofilm inhibition properties of quinazolinone derivatives have been a significant focus of research. Rasapalli et al. (2020) synthesized 4(3H)-quinazolinonyl aminopyrimidine derivatives and evaluated their biofilm inhibition against both Gram-positive and Gram-negative bacteria. Some analogues demonstrated efficient biofilm inhibition, indicating their potential as leads in the development of new antimicrobial agents (Rasapalli, S., Zachary F. Murphy, Vamshikrishna Reddy Sammeta, J. Golen, Alexander W. Weig, R. Melander, C. Melander, Prathyushakrishna Macha, & M. Vasudev, 2020).

Propriétés

IUPAC Name |

3-(5-bromopyridin-2-yl)-2-(furan-2-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O2/c18-11-7-8-15(19-10-11)21-16(14-6-3-9-23-14)20-13-5-2-1-4-12(13)17(21)22/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKAIQBACMOQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=NC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromo-pyridin-2-yl)-2-furan-2-yl-3H-quinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)

![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)

![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)

![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)

![1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate](/img/structure/B5514837.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)